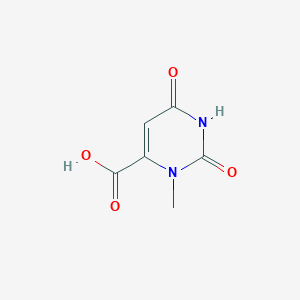

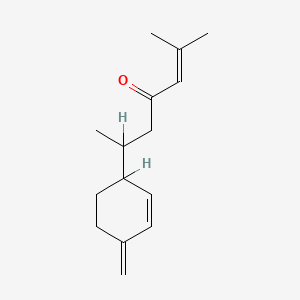

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid often involves multi-step chemical procedures. For instance, the synthesis of closely related compounds has been reported through a convenient 3-step procedure, highlighting the molecule's multifunctional nature due to the presence of formyl, hydroxyl, and imide groups, each of which can undergo specific transformations (Cordaro, 2021). Moreover, the construction of pyrimidine derivatives often involves condensation reactions, demonstrating the synthetic versatility of the pyrimidine core (Śladowska et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is an area of significant interest due to the diverse biological activities exhibited by these compounds. The crystal structure analysis of similar compounds, such as Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveals a screw-boat conformation for the dihydropyrimidine ring, with strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds contributing to the crystal packing stability (Qing-fang Cheng et al., 2008).

Chemical Reactions and Properties

Pyrimidine compounds are known for their reactivity and the ability to undergo various chemical reactions. For example, the synthesis and reactions of biginelli compounds highlight the versatile reactivity of pyrimidine derivatives, with methods described for the facile preparation and resolution of stable dihydropyrimidinecarboxylic acids (Kappe et al., 1992). These reactions underscore the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives are closely tied to their molecular structure. Factors such as solubility, melting point, and crystallinity are influenced by the specific substituents and the overall molecular conformation. The detailed physical properties would typically be derived from experimental data specific to each synthesized derivative.

Chemical Properties Analysis

The chemical properties of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and its derivatives are characterized by their reactivity towards various agents. These compounds are involved in nucleophilic and electrophilic reactions, which can lead to a wide range of functionalized products. The ability to undergo transformations such as hydrolysis, reduction, alkylation, and condensation reflects the compound's utility in chemical synthesis (Vainilavichyus et al., 1992).

Aplicaciones Científicas De Investigación

Structural and Synthetic Studies

Research on related compounds, such as 1‐(Carboxymethyl)thymine and 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, has provided insights into their structural characteristics and synthetic pathways. For instance, the planar carboxymethyl moiety in 1‐(Carboxymethyl)thymine forms a distinct dihedral angle with the thymine heterocycle, contributing to the formation of a three-dimensional network through various intermolecular interactions (Liu, Feng, & Ding, 2004). Similarly, the synthesis of 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde as a stable methyl hemiacetal via a convenient 3-step procedure highlights the multifunctional nature of the molecule, possessing a formyl group, a hydroxyl group, and the imide moiety, each capable of undergoing specific transformations or uses (Cordaro, 2021).

Pharmacological and Biological Activities

While direct research on 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid itself may not be widely reported, studies on structurally similar pyrimidine derivatives have identified significant pharmacological properties. For example, derivatives of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4- dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic acid have shown strong analgesic activity, indicating the potential of pyrimidine derivatives in therapeutic applications (Śladowska et al., 1999).

Supramolecular Chemistry and Material Science

The study of supramolecular associations in proton-transfer adducts involving benzamidinium cations and uracil derivatives, such as orotate (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate), has unveiled intricate hydrogen bonding patterns and charge-assisted interactions. These findings underline the importance of such compounds in the development of supramolecular materials and their potential applications in various fields, including catalysis and molecular recognition (Portalone, 2010).

Direcciones Futuras

The synthesis of “3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” involves a convenient three-step procedure, which involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . This efficient strategy could be further explored and optimized in future research.

Propiedades

Número CAS |

705-36-2 |

|---|---|

Nombre del producto |

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

Fórmula molecular |

C6H6N2O4 |

Peso molecular |

170.12 g/mol |

Nombre IUPAC |

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |

Clave InChI |

HRHMKAOOSCBQKD-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

SMILES canónico |

CN1C(=CC(=O)NC1=O)C(=O)O |

Sinónimos |

1-(methyl)orotic acid 1-methylorotic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)